Deacetylravidomycin is a natural product originally isolated from the fermentation broth of Streptomyces ravidus S50905 []. It belongs to the class of benzo[d]naphtho[1,2-b]pyran-6-one compounds and exhibits potent biological activities, including antitumor and antibacterial properties [, , ]. This compound serves as a valuable tool for investigating novel therapeutic targets and understanding fundamental biological processes.
While the original structure of Deacetylravidomycin M, a closely related analog, was proposed based on spectroscopic studies including NMR [, ], a later study suggests a revision of the initially proposed structure through total synthesis []. Unfortunately, the revised structure itself was not disclosed in the publicly available abstract. Further investigation into the full research article is recommended for a detailed understanding of the revised structure.
Limited information is available regarding the specific physical and chemical properties of Deacetylravidomycin. Studies comparing its biological activity to related analogs suggest a potential difference in their pharmacological profiles. For instance, Deacetylravidomycin N-oxide exhibited greater antitumor activity against P388 leukemia and Meth A fibrosarcoma compared to Deacetylravidomycin, but with considerably lower toxicity []. Similarly, certain ravidomycin analogs, structurally related to Deacetylravidomycin, displayed enhanced antibacterial selectivity compared to Deacetylravidomycin [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5